molecular formula C18H23N3O B2926044 1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one CAS No. 2320172-64-1

1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one

Cat. No.: B2926044
CAS No.: 2320172-64-1
M. Wt: 297.402
InChI Key: QZTZGWJGORWGPD-UHFFFAOYSA-N
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Description

1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one is a useful research compound. Its molecular formula is C18H23N3O and its molecular weight is 297.402. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antimalarial Activity

Compounds featuring pyrazole and piperidine structures, synthesized under microwave irradiation, have demonstrated preliminary in vitro antibacterial activity against pathogenic strains of bacteria and fungi. These compounds also showed antimalarial activity against Plasmodium falciparum and antituberculosis activity against Mycobacterium tuberculosis H37Rv (Kalaria, Satasia, & Raval, 2014). This indicates potential applications in developing new antimicrobial and antimalarial agents.

CB1 Receptor Antagonism

Pyrazole derivatives have been designed and synthesized to characterize the cannabinoid receptor binding sites, serving as pharmacological probes. These compounds, particularly antagonists for the brain cannabinoid receptor (CB1), suggest a use in studying cannabinoid receptor interactions and potentially in therapeutic applications to counteract the effects of cannabinoids (Lan et al., 1999).

Drug Metabolite Exposure Estimation

Research involving compounds with similar structures has contributed to our understanding of drug metabolism, particularly in estimating circulating drug metabolite exposure in humans. This knowledge is crucial for predicting drug efficacy and safety (Obach et al., 2018).

Properties

IUPAC Name

2-(3-methylphenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-14-5-3-6-15(9-14)10-18(22)21-8-4-7-16(13-21)17-11-19-20(2)12-17/h3,5-6,9,11-12,16H,4,7-8,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTZGWJGORWGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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